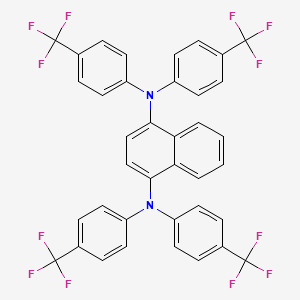
N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine
Descripción
N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine is an organic compound characterized by the presence of trifluoromethyl groups attached to a naphthalene-1,4-diamine core
Propiedades
Fórmula molecular |
C38H22F12N2 |
|---|---|
Peso molecular |
734.6 g/mol |
Nombre IUPAC |
1-N,1-N,4-N,4-N-tetrakis[4-(trifluoromethyl)phenyl]naphthalene-1,4-diamine |
InChI |
InChI=1S/C38H22F12N2/c39-35(40,41)23-5-13-27(14-6-23)51(28-15-7-24(8-16-28)36(42,43)44)33-21-22-34(32-4-2-1-3-31(32)33)52(29-17-9-25(10-18-29)37(45,46)47)30-19-11-26(12-20-30)38(48,49)50/h1-22H |
Clave InChI |
BZLOBWRSTZNHLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2N(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F)N(C5=CC=C(C=C5)C(F)(F)F)C6=CC=C(C=C6)C(F)(F)F |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine typically involves the reaction of naphthalene-1,4-diamine with 4-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1,4-dione derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: Employed in the fabrication of organic field-effect transistors (OFETs) due to its excellent charge transport properties.
Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes.
Pharmaceutical Research: Investigated for potential use in drug delivery systems and as a building block for bioactive compounds.
Mecanismo De Acción
The mechanism by which N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This can lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine
- N1,N1,N4,N4-Tetrakis(4-(pyridin-4-yl)phenyl)benzene-1,4-diamine
- N1,N1,N4,N4-Tetraphenyl-1,4-benzenediamine
Uniqueness
N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine is unique due to the presence of trifluoromethyl groups, which impart distinct electronic properties and enhance its stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials and precise chemical reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


